molecular formula C20H26O B14655605 3,4'-Bis(1,1-dimethylethyl)(1,1'-biphenyl)-4-ol CAS No. 42479-88-9

3,4'-Bis(1,1-dimethylethyl)(1,1'-biphenyl)-4-ol

Katalognummer: B14655605
CAS-Nummer: 42479-88-9
Molekulargewicht: 282.4 g/mol
InChI-Schlüssel: FVOGYQFJLZIROB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4’-Bis(1,1-dimethylethyl)(1,1’-biphenyl)-4-ol is an organic compound with the molecular formula C20H26O. It is a derivative of biphenyl, where two tert-butyl groups are attached to the biphenyl structure. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4’-Bis(1,1-dimethylethyl)(1,1’-biphenyl)-4-ol typically involves the alkylation of biphenyl with tert-butyl groups. One common method is the Friedel-Crafts alkylation, where biphenyl reacts with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and advanced separation techniques are often employed to enhance efficiency and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

3,4’-Bis(1,1-dimethylethyl)(1,1’-biphenyl)-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully alkylated biphenyl.

    Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3,4’-Bis(1,1-dimethylethyl)(1,1’-biphenyl)-4-one.

    Reduction: Formation of 3,4’-Bis(1,1-dimethylethyl)biphenyl.

    Substitution: Formation of various substituted biphenyl derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

3,4’-Bis(1,1-dimethylethyl)(1,1’-biphenyl)-4-ol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3,4’-Bis(1,1-dimethylethyl)(1,1’-biphenyl)-4-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The tert-butyl groups provide steric hindrance, affecting the compound’s reactivity and interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4,4’-di-tert-Butylbiphenyl
  • 4,4’-bis(1,1-dimethylethyl)-1,1’-biphenyl

Uniqueness

3,4’-Bis(1,1-dimethylethyl)(1,1’-biphenyl)-4-ol is unique due to the presence of the hydroxyl group, which imparts different chemical properties compared to its fully alkylated counterparts. This functional group allows for additional reactions and interactions, making it a versatile compound in various applications.

Eigenschaften

CAS-Nummer

42479-88-9

Molekularformel

C20H26O

Molekulargewicht

282.4 g/mol

IUPAC-Name

2-tert-butyl-4-(4-tert-butylphenyl)phenol

InChI

InChI=1S/C20H26O/c1-19(2,3)16-10-7-14(8-11-16)15-9-12-18(21)17(13-15)20(4,5)6/h7-13,21H,1-6H3

InChI-Schlüssel

FVOGYQFJLZIROB-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.